2,6-Diméthylanisole

Vue d'ensemble

Description

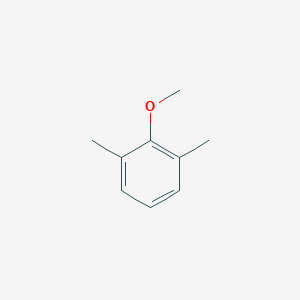

2,6-Dimethylanisole (DMA) is a chemical compound that is structurally related to anisole but with two additional methyl groups at the 2 and 6 positions on the benzene ring. This structural modification imparts unique physical and chemical properties to the molecule, distinguishing it from its simpler analog, anisole.

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of 2,6-dimethylanisole, they do mention its use in various chemical reactions. For instance, the reaction of 2-methylanisole with an iridium complex leads to a mixture of hydride complexes, which suggests that 2,6-dimethylanisole could potentially be synthesized or modified through similar metal-mediated reactions .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 2,6-dimethylanisole have been analyzed using density functional theory. The study reveals that the CO–CC bond in the molecule prefers an anti conformation, while the OC–CC bond prefers a gauche conformation. This conformational behavior is similar to that observed in related dialkyl ether molecules .

Chemical Reactions Analysis

2,6-Dimethylanisole undergoes various chemical reactions, including nitrosation and nitration. The rate-acidity profiles for these reactions have been studied, showing that 2,6-dimethylanisole has a more shallow profile compared to anisole, indicating different reactivity patterns. The nitration of DMA in the presence of nitrous acid leads to the formation of 2,6-dimethyl-4-nitroanisole, with the yield increasing as the acidity increases .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylanisole can be inferred from its vibrational spectra and conformational isomerism. The vibrational modes of the molecule can be approximated by the sum of the modes of its constituent groups, which are transferable among related molecules. This suggests that the physical properties of 2,6-dimethylanisole are influenced by its functional groups and their interactions . The chemical reactivity, as demonstrated by the nitrosation and nitration reactions, is influenced by the electronic effects of the methyl groups and the molecule's overall acidity .

Applications De Recherche Scientifique

Intermédiaires pharmaceutiques

2,6-Diméthylanisole: est principalement utilisé comme intermédiaire dans la synthèse de produits pharmaceutiques . Il sert de précurseur dans la préparation de divers composés, notamment les méthoxy métacyclophanes, qui sont des composés cycliques pouvant être utilisés pour étudier la reconnaissance moléculaire et les processus d'auto-assemblage en chimie.

Science des matériaux

En science des matériaux, This compound peut être utilisé dans la synthèse de composés organiques qui forment la base de nouveaux matériaux. Ces matériaux peuvent avoir des applications dans la création de nouveaux types de polymères ou l'amélioration des propriétés des matériaux existants .

Science de l'environnement

Bien que des applications spécifiques du this compound en science de l'environnement ne soient pas directement citées, son rôle en tant que composé organique suggère une utilisation potentielle dans l'étude des polluants organiques. Ses propriétés chimiques pourraient être pertinentes pour comprendre le comportement de composés similaires dans les systèmes environnementaux .

Biochimie

En biochimie, le this compound peut être impliqué dans l'étude des processus biochimiques. Sa structure pourrait être importante pour imiter ou interférer avec les voies biochimiques naturelles, aidant ainsi à comprendre certains mécanismes biologiques .

Pharmacologie

Le rôle du this compound en tant qu'intermédiaire pharmaceutique implique son utilisation dans le développement de nouveaux médicaments. Il pourrait être impliqué dans la synthèse de molécules qui interagissent avec les systèmes biologiques, conduisant à des applications thérapeutiques potentielles .

Chimie analytique

Ce composé peut être utilisé comme un matériau standard ou de référence en chromatographie et dans d'autres techniques analytiques pour identifier ou quantifier des substances dans un échantillon. Ses propriétés bien définies le rendent approprié pour de telles applications .

Synthèse organique

Le this compound est utilisé en synthèse organique, en particulier dans la production d'échantillons de pureté technique. Il peut être synthétisé par des réactions impliquant le 2,6-diméthylphénol et le chlorure de méthyle en milieu aqueux alcalin, suivies d'une distillation à la vapeur .

Agriculture

Bien qu'il n'y ait aucune référence directe à l'utilisation du this compound en agriculture, des composés comme celui-ci peuvent être étudiés pour leurs effets sur la croissance des plantes ou comme précurseurs potentiels d'agrochimiques .

Industrie alimentaire

Les applications du this compound dans l'industrie alimentaire ne sont pas explicitement mentionnées. Cependant, ses propriétés chimiques pourraient être explorées dans le contexte des additifs alimentaires ou dans la synthèse d'agents aromatisants .

Safety and Hazards

2,6-Dimethylanisole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool . In case of contact with skin or eyes, rinse immediately with plenty of water .

Mécanisme D'action

Target of Action

This compound is primarily used in the chemical industry and its biological targets, if any, remain to be identified .

Biochemical Pathways

It has been used in the synthesis of methoxymetacyclophanes , indicating its potential role in organic chemistry and synthesis pathways.

Pharmacokinetics

Its physicochemical properties such as a molecular weight of 13619 and a density of 0962 g/mL at 25 °C suggest that it may have good bioavailability . Further pharmacokinetic studies are required to confirm this.

Result of Action

The molecular and cellular effects of 2,6-Dimethylanisole’s action are currently unknown due to the lack of biological studies on this compound .

Action Environment

The action of 2,6-Dimethylanisole can be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it has a boiling point of 182 °C . Furthermore, it is classified as a combustible liquid, suggesting that it should be stored away from heat sources . The compound is also insoluble in water, which could impact its distribution in aquatic environments .

Propriétés

IUPAC Name |

2-methoxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-7-5-4-6-8(2)9(7)10-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNZJAUVJCGWLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143248 | |

| Record name | 2,6-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1004-66-6 | |

| Record name | 2,6-Dimethylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001004666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1004-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62672 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dimethylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

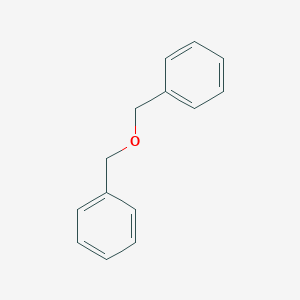

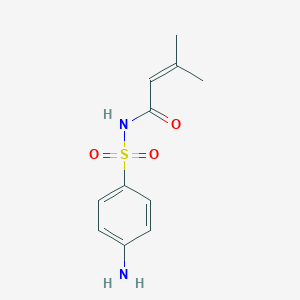

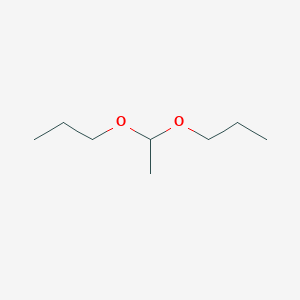

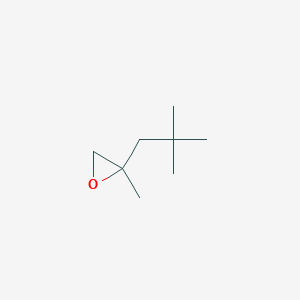

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Germaspiro[5.5]undecane](/img/structure/B89822.png)

![1-Oxa-4-thiaspiro[4.6]undecane](/img/structure/B89824.png)